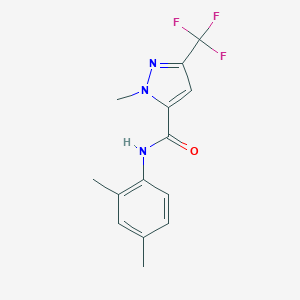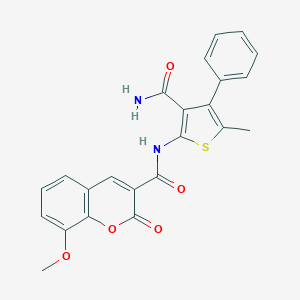![molecular formula C10H10BrF3N4O2 B214061 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B214061.png)
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has both biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. However, its limitations include its relatively complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for research on 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies could be conducted to optimize its synthesis process and increase its availability for research purposes.
Conclusion
In conclusion, 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in scientific research as a potential anticancer and anti-inflammatory agent. Its mechanism of action and specific applications require further investigation, but its potential as a therapeutic agent for various diseases makes it an exciting area of research.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with trifluoroacetic anhydride and 3-methyl-1H-pyrazol-5-ol in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models.
Propiedades
Nombre del producto |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol |
|---|---|
Fórmula molecular |
C10H10BrF3N4O2 |
Peso molecular |
355.11 g/mol |
Nombre IUPAC |
(4-bromo-2-methylpyrazol-3-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C10H10BrF3N4O2/c1-5-3-9(20,10(12,13)14)18(16-5)8(19)7-6(11)4-15-17(7)2/h4,20H,3H2,1-2H3 |
Clave InChI |
MDXFEMWILDOLDW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=NN2C)Br |
SMILES canónico |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=NN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)